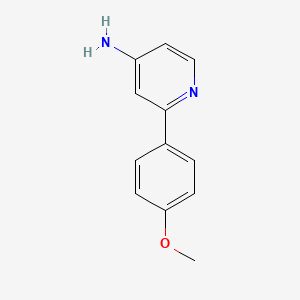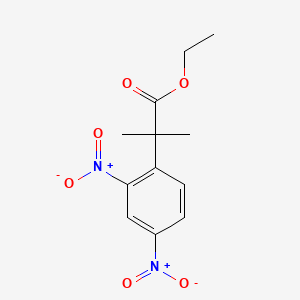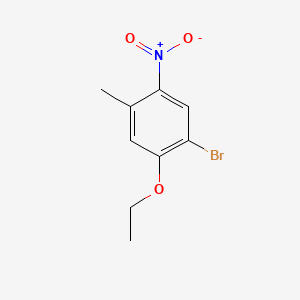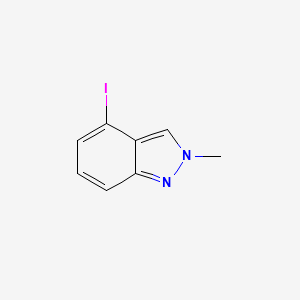
2-(4-Methoxyphenyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)pyridin-4-amine is a chemical compound with the CAS Number: 1215072-60-8 . It has a molecular weight of 200.24 . The compound is also known by its IUPAC name, 2-(4-methoxyphenyl)-4-pyridinamine .
Physical And Chemical Properties Analysis
The compound 2-(4-Methoxyphenyl)pyridin-4-amine has a molecular weight of 200.24 . The InChI code for this compound is 1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
2-(4-Methoxyphenyl)pyridin-4-amine and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds, showcasing a wide range of biological activities. For instance, the acetylation of related compounds has led to the synthesis of N-pyrimidinylacetamide derivatives, which upon further reactions, yield Schiff bases and nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These compounds have been investigated for their biological activities, with the structures of the newly synthesized products being deduced based on analytical and spectral data (Farouk, Ibrahim, & El-Gohary, 2021).
Structural Analysis Through Crystallography
Crystallographic studies have provided insights into the structure of related compounds. For example, the crystal structure of a potential active compound was determined using single crystal X-ray diffraction, revealing the orientations of pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing through hydrogen bond interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Corrosion Inhibition
Derivatives of 2-(4-Methoxyphenyl)pyridin-4-amine have been evaluated as corrosion inhibitors for metals in acidic environments. Their adsorption and inhibitory effects on steel corrosion in hydrochloric acid have been studied, with certain derivatives showing high inhibition efficiency. These studies employ a range of techniques including gravimetric, electrochemical impedance spectroscopy, and quantum chemical analysis (Ansari, Quraishi, & Singh, 2015).
Fluorescent pH Sensors
The photophysical properties of triphenylamine derivatives, including those functionalized with methoxyphenyl and pyridinyl groups, have been investigated. These studies reveal solvent-dependent Stokes shifts and the potential use of these compounds as fluorescent pH sensors due to their pH-dependent absorption and emission properties (Hu, Chen, Wang, Lu, & Wang, 2013).
Photophysics and Intramolecular Processes
Research on the photophysical characteristics of 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs has uncovered details about the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes, providing insights into their potential applications in photophysics and molecular electronics (Behera, Karak, & Krishnamoorthy, 2015).
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methodologies.
Mécanisme D'action
Mode of Action
It is likely that this compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target information, it is challenging to determine the exact biochemical pathways affected by 2-(4-Methoxyphenyl)pyridin-4-amine. Given its structural similarity to other pyridine derivatives, it may influence pathways involving pyridine-containing enzymes or receptors .
Pharmacokinetics
Based on its molecular structure, it is likely to be well-absorbed due to its small size and the presence of both polar (amine and ether) and non-polar (aromatic rings) regions . The distribution, metabolism, and excretion of this compound would depend on various factors including its interactions with transport proteins, metabolic enzymes, and renal excretion mechanisms .
Action Environment
The action, efficacy, and stability of 2-(4-Methoxyphenyl)pyridin-4-amine can be influenced by various environmental factors. These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific cellular and tissue environments. For instance, the compound’s stability could be affected by the presence of metabolic enzymes, while its efficacy could be modulated by the abundance and accessibility of its targets .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMIYFPLCWCXQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)







![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)




